Cas no 339277-06-4 (1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)

1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is a versatile heterocyclic compound. It exhibits significant advantages in organic synthesis, including high reactivity and stability, making it suitable for the development of novel pharmaceuticals and agrochemicals. The presence of the 1H-imidazole ring and sulfanyl group enhances its functional versatility, allowing for various chemical transformations.
1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole structure
339277-06-4 structure
Product name:1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole
CAS No:339277-06-4
MF:C25H20Cl2N2S
Molecular Weight:451.410702705383
CID:5270315

1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole 化学的及び物理的性質

名前と識別子

    • 1-ALLYL-4,5-DIPHENYL-1H-IMIDAZOL-2-YL 3,4-DICHLOROBENZYL SULFIDE
    • 1-ALLYL-2-[(3,4-DICHLOROBENZYL)SULFANYL]-4,5-DIPHENYL-1H-IMIDAZOLE
    • 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole
    • 1H-Imidazole, 2-[[(3,4-dichlorophenyl)methyl]thio]-4,5-diphenyl-1-(2-propen-1-yl)-
    • 2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-enylimidazole
    • 1-Allyl-2-(3,4-dichlorobenzylthio)-4,5-diphenyl-1H-imidazole
    • 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole
    • インチ: 1S/C25H20Cl2N2S/c1-2-15-29-24(20-11-7-4-8-12-20)23(19-9-5-3-6-10-19)28-25(29)30-17-18-13-14-21(26)22(27)16-18/h2-14,16H,1,15,17H2
    • InChIKey: DKSJXLCPAWNPFL-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)CSC1=NC(C2C=CC=CC=2)=C(C2C=CC=CC=2)N1CC=C)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 30
  • 回転可能化学結合数: 7
  • 複雑さ: 535
  • XLogP3: 7.7
  • トポロジー分子極性表面積: 43.1

1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
4K-516S-100MG
1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole
339277-06-4 >90%
100mg
£110.00 2025-02-09
Key Organics Ltd
4K-516S-5MG
1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole
339277-06-4 >90%
5mg
£35.00 2025-02-09
Key Organics Ltd
4K-516S-50MG
1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole
339277-06-4 >90%
50mg
£77.00 2025-02-09
Ambeed
A914056-1g
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole
339277-06-4 90%
1g
$350.0 2024-04-15
Key Organics Ltd
4K-516S-10MG
1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole
339277-06-4 >90%
10mg
£48.00 2025-02-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00897163-1g
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole
339277-06-4 90%
1g
¥2401.0 2023-03-29
Key Organics Ltd
4K-516S-1MG
1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole
339277-06-4 >90%
1mg
£28.00 2025-02-09

1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole 関連文献

1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazoleに関する追加情報

Professional Introduction to 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS No. 339277-06-4)

1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 339277-06-4, represents a unique structural motif that combines several pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and medicinal chemistry. The presence of an allyl group, a sulfanyl moiety linked to a dichlorobenzyl group, and a diphenyl-substituted imidazole core imparts distinct chemical properties that are likely to influence its biological activity and potential therapeutic applications.

The imidazole ring is a well-known scaffold in medicinal chemistry, frequently employed in the development of drugs targeting various biological pathways. Its aromatic nature and ability to form hydrogen bonds make it an ideal platform for designing molecules with specific interactions with biological targets. In the case of 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole, the diphenyl substitution on the imidazole ring enhances its lipophilicity and may contribute to improved membrane permeability, which is often a desirable trait for drug candidates.

The sulfanyl group attached to the 2-position of the imidazole ring is another critical feature that may contribute to the compound's pharmacological properties. Sulfanyl groups are known to participate in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions. The dichlorobenzyl group further modulates the electronic properties of the molecule, potentially influencing its reactivity and binding affinity. These structural elements collectively contribute to the compound's unique chemical profile and make it an intriguing subject for further study.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds with greater accuracy. By leveraging these tools, scientists have been able to identify potential binding modes of 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole with various biological targets. For instance, studies suggest that this compound may interact with enzymes and receptors involved in inflammatory pathways, making it a candidate for developing novel anti-inflammatory agents.

In addition to its potential role in inflammation research, 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole has also been explored for its antimicrobial properties. The combination of aromatic rings and heterocyclic moieties in its structure suggests that it may disrupt bacterial cell membranes or interfere with essential metabolic processes. Preliminary experiments have shown promising results in vitro, indicating that this compound could be effective against certain strains of bacteria and fungi. These findings are particularly relevant in light of the growing concern over antibiotic resistance, where novel antimicrobial agents are urgently needed.

The synthesis of 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole presents unique challenges due to its complex structure. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the aryl-substituted imidazole core. Additionally, strategies for introducing the allyl and sulfanyl groups have been refined to ensure high yields and purity.

The pharmacokinetic properties of 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole are also of great interest. Studies using computational models have predicted that this compound may exhibit favorable pharmacokinetic profiles, including reasonable oral bioavailability and metabolic stability. These predictions are based on the compound's molecular weight, lipophilicity, and solubility characteristics. Further experimental validation is needed to confirm these predictions and optimize the compound's pharmacokinetic properties.

In conclusion, 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS No. 339277-06-4) is a structurally complex and multifaceted compound with significant potential in pharmaceutical research. Its unique combination of pharmacophoric elements makes it a promising candidate for further investigation in drug discovery efforts aimed at treating inflammation and antimicrobial infections. As research continues to uncover new therapeutic applications for this compound, it is likely that additional insights into its biological activity and pharmacokinetic properties will emerge.

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Amadis Chemical Company Limited
(CAS:339277-06-4)1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole
A1021014
Purity:99%
はかる:1g
Price ($):315.0